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Compound of Interest

Compound Name:
2-Amino-2-(4-fluoro-phenyl)-

propionic acid

Cat. No.: B3423653 Get Quote

In the landscape of modern drug discovery and peptide engineering, the strategic modification

of amino acid scaffolds is a cornerstone of innovation. 2-Amino-2-(4-fluorophenyl)-propionic

acid, also known as 4-fluoro-α-methylphenylalanine, represents a compelling example of such

a modification. This non-proteinogenic amino acid incorporates two key structural features that

distinguish it from its natural counterpart, phenylalanine: a fluorine atom on the phenyl ring and

a methyl group at the α-carbon.

The introduction of fluorine can profoundly alter a molecule's properties, often enhancing

metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through

favorable electrostatic interactions, and modulating lipophilicity[1]. The α-methyl group provides

steric bulk that can enforce specific peptide conformations and protect against enzymatic

degradation by peptidases.

Understanding the fundamental physicochemical properties of this molecule is therefore not

merely an academic exercise; it is a critical prerequisite for its effective application. These

properties—specifically ionization constant (pKa), lipophilicity (logP), and solubility—govern the

molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, and

excretion (ADME) profile. This guide provides a comprehensive overview of these core

properties, grounded in authoritative experimental methodologies, to empower researchers in

drug development and chemical biology. While experimentally determined data for this specific

molecule is scarce in public literature, this guide focuses on the gold-standard protocols for

their determination, providing a robust framework for laboratory investigation.
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Part 1: Molecular Identity and Core Properties
Precise identification is the foundation of any chemical analysis. The structural features of 2-

Amino-2-(4-fluorophenyl)-propionic acid are distinct from its more commonly studied isomer, 4-

fluorophenylalanine.

Identifier Information Source

IUPAC Name
2-Amino-2-(4-

fluorophenyl)propanoic acid
-

Synonyms

4-Fluoro-α-

methylphenylalanine, α-

Methyl-4-fluorophenylalanine

[2]

CAS Number

Not readily available for

racemic mixture. D-

enantiomer: 14606002

[2]

Molecular Formula C₁₀H₁₂FNO₂ [2]

Molecular Weight 197.21 g/mol [3][4]

Chemical Structure [2]

The presence of a chiral center at the α-carbon means the molecule exists as two enantiomers

(D and L). The properties described herein are generally applicable to the racemic mixture,

though specific biological activities are often enantiomer-dependent.

Part 2: Ionization Behavior (pKa) - The Key to pH-
Dependent Identity
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Expert Insight: For an amino acid, pKa is arguably its most critical physicochemical parameter.

It defines the molecule's charge state across a range of pH values, directly influencing its

solubility, membrane permeability, and ability to interact with biological targets. As a zwitterionic

compound, 2-Amino-2-(4-fluorophenyl)-propionic acid possesses two ionizable groups: the

carboxylic acid (-COOH) and the amino group (-NH₂). Consequently, it will have two distinct

pKa values.

While specific experimental values for this compound are not published, we can infer expected

ranges from its parent structures. The non-fluorinated analogue, α-methylphenylalanine, has

predicted pKa values of ~2.5 (acidic) and ~9.7 (basic)[5]. The electron-withdrawing effect of the

fluorine atom on the phenyl ring is expected to have a minor acidifying effect.

Protocol for pKa Determination by Potentiometric
Titration
This method remains the gold standard for its accuracy and reliability. It involves monitoring pH

changes as a titrant of known concentration is incrementally added to a solution of the analyte.

Methodology:

System Calibration: Calibrate the potentiometer using at least three standard aqueous

buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[6].

Sample Preparation: Prepare a sample solution of the compound (e.g., 1 mM) in deionized

water or a suitable buffer[6]. To maintain constant ionic strength throughout the titration, add

a background electrolyte like 0.15 M potassium chloride (KCl)[6].

Acidification: Acidify the sample solution to a starting pH of ~1.8-2.0 using a standardized

solution of 0.1 M hydrochloric acid (HCl) to ensure both functional groups are fully

protonated[6].

Titration: Place the solution in a temperature-controlled vessel with a magnetic stirrer.

Immerse the calibrated pH electrode. Begin the titration by adding small, precise increments

of a standardized 0.1 M sodium hydroxide (NaOH) solution[6].

Data Acquisition: Record the pH value after each addition of NaOH, allowing the reading to

stabilize (e.g., drift < 0.01 pH units/minute)[6]. Continue the titration until the pH reaches
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~12-12.5 to ensure complete deprotonation of both groups.

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a

titration curve. The pKa values correspond to the pH at the half-equivalence points. The first

half-equivalence point reveals the pKa of the carboxylic acid group (pKa₁), and the second

reveals the pKa of the amino group (pKa₂)[7][8]. The equivalence points are identified as the

points of maximum slope on the curve (inflection points).
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Caption: Workflow for pKa determination by potentiometric titration.
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Part 3: Lipophilicity Assessment (logP/logD)
Expert Insight: Lipophilicity, the measure of a compound's affinity for a lipid-like environment

versus an aqueous one, is a critical determinant of its ADME properties. The partition

coefficient (P) is the ratio of a compound's concentration in a nonpolar solvent (typically n-

octanol) to its concentration in an aqueous solvent (water) at equilibrium. It is usually

expressed in its logarithmic form, logP. For ionizable compounds like amino acids, the

distribution coefficient (logD) is more relevant as it accounts for both the neutral and ionized

species at a given pH.

The OECD Guideline 107 "Shake-Flask Method" is the universally recognized standard for

experimental logP determination for compounds with expected logP values between -2 and 4.

[9].

Protocol for logP Determination via Shake-Flask Method
(OECD 107)
This method directly measures the partitioning of the solute between two immiscible phases.

Methodology:

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by

mixing the two solvents, shaking vigorously, and allowing them to separate for at least 24

hours.

Sample Dosing: Accurately weigh the compound and dissolve it in the phase in which it is

more soluble. The concentration should be low enough to avoid self-association but high

enough for accurate quantification.

Partitioning: Combine the two phases in a suitable vessel (e.g., a centrifuge tube) at a

defined volume ratio. The choice of ratio depends on the estimated logP to ensure

quantifiable amounts remain in both phases.

Equilibration: Agitate the vessel at a constant temperature (e.g., 20-25°C) until equilibrium is

reached. This can be achieved by gentle shaking or stirring[10]. Vigorous shaking should be

avoided as it can promote the formation of emulsions that are difficult to break[10].
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Phase Separation: Separate the two phases cleanly. Centrifugation is the most effective

method to ensure complete separation[9].

Quantification: Determine the concentration of the compound in each phase using a

validated analytical method, such as HPLC-UV or LC-MS.

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm

of this value. Perform the determination in triplicate[9].
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Caption: OECD 107 Shake-Flask method workflow for logP determination.
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Part 4: Aqueous Solubility Profile
Expert Insight: Aqueous solubility is a fundamental property that affects a drug candidate's

entire development lifecycle, from in vitro assay performance to final formulation and oral

bioavailability. Low solubility is a primary cause of failure for many promising compounds.

Thermodynamic solubility, which measures the concentration of a compound in a saturated

solution at equilibrium with its solid phase, is the most relevant and definitive measure for drug

development.[11][12].

Protocol for Thermodynamic Solubility Determination
This assay measures the true equilibrium solubility of the solid compound.

Methodology:

System Preparation: Prepare the relevant aqueous buffer (e.g., phosphate-buffered saline,

PBS, at pH 7.4 to mimic physiological conditions)[13].

Sample Addition: Add an excess amount of the solid compound to a vial to ensure that

undissolved solid remains at the end of the experiment[11].

Equilibration: Add a precise volume of the buffer to the vial. Seal the vial and incubate on a

shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period

(typically 24 hours or more) to allow the system to reach equilibrium[2][11].

Sample Processing: After incubation, visually confirm the presence of undissolved solid.

Separate the solid from the supernatant by centrifugation followed by filtration through a low-

binding filter (e.g., 0.22 μm PVDF) to remove any remaining particulates.

Quantification: Accurately dilute the filtered supernatant and determine the compound's

concentration using a validated analytical method (e.g., LC-MS or HPLC-UV) against a

calibration curve prepared from a stock solution of known concentration (e.g., in DMSO)[13].

Reporting: Report the solubility in units of µg/mL or µM[13]. The experiment should be

performed in at least duplicate.
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Caption: Workflow for determining thermodynamic aqueous solubility.

Summary and Future Directions
The rational design of novel therapeutics and research tools hinges on a precise understanding

of their physicochemical properties. 2-Amino-2-(4-fluorophenyl)-propionic acid is a compound
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of significant interest due to its unique structural motifs. While direct experimental data is not

widely available, the authoritative protocols detailed in this guide provide a clear path for its

comprehensive characterization.

Property Significance
Recommended

Method

Expected Value

(Estimate)

pKa₁ (Carboxyl)
Determines negative

charge at high pH

Potentiometric

Titration
~2-3

pKa₂ (Amino)
Determines positive

charge at low pH

Potentiometric

Titration
~9-10

logP
Measures intrinsic

lipophilicity

OECD 107 Shake-

Flask

-0.5 to 0.5 (Slightly

more lipophilic than α-

methylphenylalanine

due to fluorine)

Solubility
Impacts bioavailability

and formulation

Thermodynamic

Shake-Flask

pH-dependent; lowest

near isoelectric point

The experimental determination of these values is a crucial next step for any research program

intending to utilize this compound. Such data will enable more accurate predictions of its in vivo

behavior and facilitate its successful incorporation into next-generation peptides and small

molecule drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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